molecular formula C15H17ClN6 B2597667 2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride CAS No. 2260936-92-1

2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride

Cat. No.: B2597667
CAS No.: 2260936-92-1
M. Wt: 316.79
InChI Key: ARGAQLQXDHSMJU-UHFFFAOYSA-N
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Description

2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the inhibition of certain enzymes and receptors.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic conditions . The dihydroindole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions . The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine and dihydroindole intermediates through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines and alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its role in enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells.

    Industry: :

Properties

IUPAC Name

2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6.ClH/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15;/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGAQLQXDHSMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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